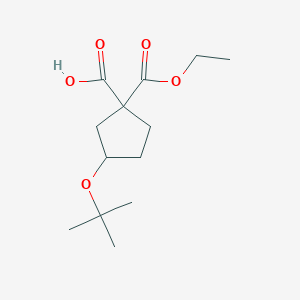
1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid is an organic compound with a complex structure that includes both ethoxycarbonyl and tert-butoxy groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the functional groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Methoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-(Ethoxycarbonyl)-3-tert-butoxycyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Ethoxycarbonyl)-3-tert-butoxycyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness
1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C13H22O5 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3-[(2-methylpropan-2-yl)oxy]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O5/c1-5-17-11(16)13(10(14)15)7-6-9(8-13)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
CGDLDRXOEPMHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


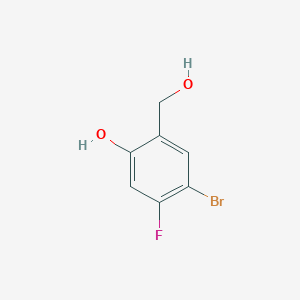
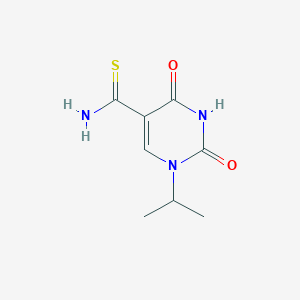
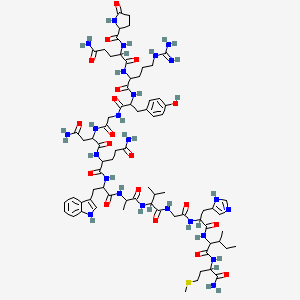

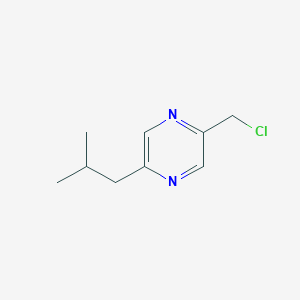
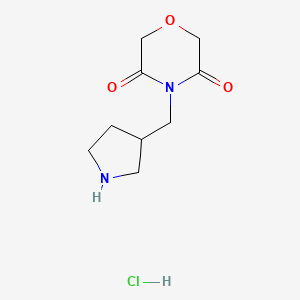
![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)
![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
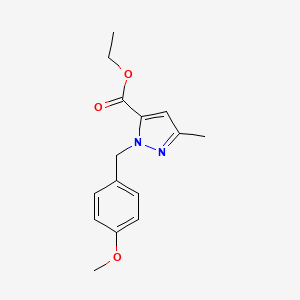
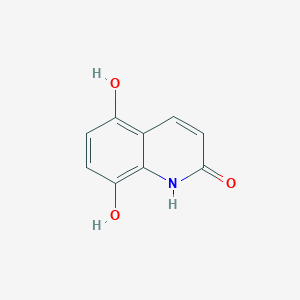
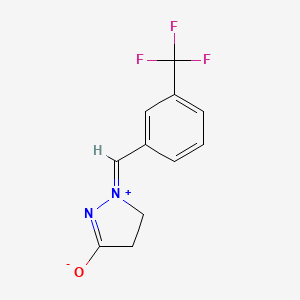

![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)

